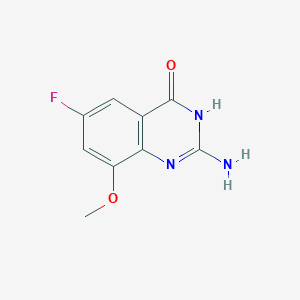
2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a fluorine atom, which often enhances biological activity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and 2-methoxybenzoyl chloride.
Formation of Intermediate: The reaction between 2-fluoroaniline and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine forms an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the quinazoline ring.
Amination: Finally, the compound is aminated using ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one involves:
Molecular Targets: It may target specific enzymes or receptors in biological systems.
Pathways Involved: The compound can interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloro-8-methoxyquinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-6-fluoro-8-hydroxyquinazolin-4(3H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one is unique due to the presence of both fluorine and methoxy groups, which can enhance its biological activity and stability compared to other quinazoline derivatives.
Properties
Molecular Formula |
C9H8FN3O2 |
|---|---|
Molecular Weight |
209.18 g/mol |
IUPAC Name |
2-amino-6-fluoro-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H8FN3O2/c1-15-6-3-4(10)2-5-7(6)12-9(11)13-8(5)14/h2-3H,1H3,(H3,11,12,13,14) |
InChI Key |
RBRQDLJMXKZRJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1N=C(NC2=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















